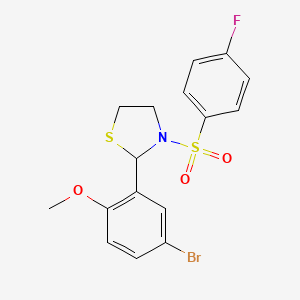
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine (BFT) is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has also been shown to inhibit the activity of HDAC enzymes, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of insulin sensitivity and glucose uptake, and protection against oxidative stress and inflammation-induced neuronal damage. 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has also been shown to induce cell cycle arrest and apoptosis in cancer cells and to regulate the expression of genes involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and diabetes, and the exploration of its neuroprotective effects. Further studies are also needed to fully understand the mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine and to determine its potential toxicity and side effects.
Conclusion:
In conclusion, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine as a therapeutic agent and to determine its toxicity and side effects.
Méthodes De Synthèse
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine can be synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzaldehyde with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction with thiosemicarbazide in ethanol. Another method involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-fluorobenzenesulfonyl chloride in the presence of potassium carbonate, followed by the reaction with thiosemicarbazide in ethanol. Both methods yield 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine in good yields and purity.
Applications De Recherche Scientifique
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been studied for its potential applications in various fields, including cancer research, diabetes treatment, and neuroprotection. In cancer research, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes treatment, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In neuroprotection, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to protect against oxidative stress and inflammation-induced neuronal damage.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO3S2/c1-22-15-7-2-11(17)10-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWFEDRIPPAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

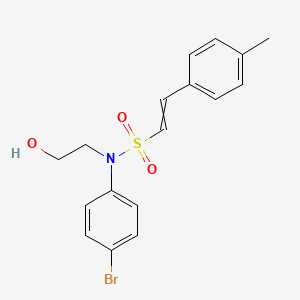
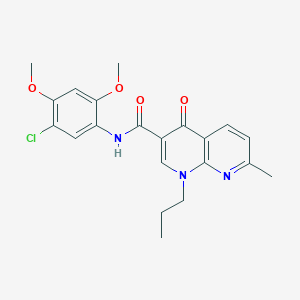

![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)
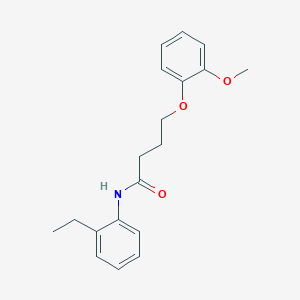
![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)
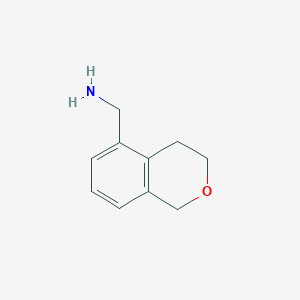


![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)